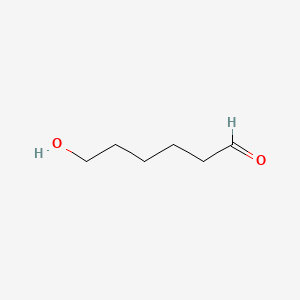
6-Hydroxyhexanal
説明
6-Hydroxyhexanal (C6H12O2) is a chemical compound with a molecular formula of CHO. Its average mass is approximately 116.158 Da, and its monoisotopic mass is 116.083733 Da. Chemically, it is also known by other names such as 6-hydroxy caproaldehyde and 6-hydroxy-hexanal .
Synthesis Analysis
One notable method for synthesizing This compound involves the conversion of cyclohexane to 6-hydroxyhexanoic acid . This acid serves as a polymer building block for the biodegradable polymer polycaprolactone . The synthesis can be achieved directly from cyclohexane in a single step using recombinant Pseudomonas taiwanensis harboring a 4-step enzymatic cascade .
Molecular Structure Analysis
The molecular structure of This compound consists of a hexane backbone with a hydroxyl group (-OH) attached to the sixth carbon atom. This hydroxyl group imparts its characteristic properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving This compound may vary, it can participate in various chemical transformations. For instance, under acid catalysis, it can form 2,5-dioxo-6-hydroxyhexanal (DHH) , which serves as an important intermediate for the growth of humin. Further aldol addition/condensation reactions can lead to polymerization between DHH and other compounds .
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The synthesis of compounds structurally related to 6-Hydroxyhexanal, like 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, has been detailed, showcasing the significance of such compounds in medicinal and non-medicinal applications (Turhanen, 2022).
Biochemical Studies
- Neurotoxicity Research : Studies have explored the role of compounds like 6-Hydroxydopamine, a neurotoxin, in neurodegenerative diseases, providing insights into cellular mechanisms and potential therapeutic approaches (Hanrott et al., 2006).
Chemical Synthesis and Industrial Applications
- Role in Chemical Synthesis : Compounds such as 6-aminohexanoic acid, related to this compound, play a significant role in the synthesis of modified peptides and in industries like polyamide synthetic fibers (nylon), highlighting the versatility of such compounds (Markowska et al., 2021).
Food Chemistry and Analysis
- Formation in Food Products : Research has investigated the formation of compounds like 4-hydroxy-2-hexenal, structurally related to this compound, in various food matrices, emphasizing the importance of such compounds in food chemistry and safety (Ma et al., 2020).
Analytical Chemistry
- Analytical Method Development : Advanced methods for determining compounds structurally akin to this compound, like 4-hydroxy-2-(E)-nonenal and 4-hydroxy-2-(E)-hexenal, in different food matrices have been developed, demonstrating the significance of such compounds in analytical chemistry (Papastergiadis et al., 2014).
Medicinal Chemistry
- Drug Development : Research into compounds like 6-Aryl-4-hydroxy-5,6-dihydro-4h-1,3-oxAzines, which bear structural resemblance to this compound, has shown potential in developing treatments for conditions like hypoxia (Zykova, 2014).
Environmental Studies
- Environmental Impact Assessment : The behavior of this compound-related compounds, like 4-hydroxyhexanal, in various environmental settings has been studied, contributing to our understanding of their impact on the environment (Aschmann et al., 2010).
Toxicology
- Toxicological Evaluation : Investigations into the toxic effects of compounds like 4-hydroxy-2-hexenal, which are related to this compound, have expanded our knowledge of their potential health impacts (Surh et al., 2007).
作用機序
Target of Action
It is known that 6-hydroxyhexanal is a chemical compound with the molecular formula c6h12o2 .
Biochemical Pathways
This compound is involved in biochemical pathways for producing adipic acid, caprolactam, 6-aminohexanoic acid, hexamethylenediamine, or 1,6-hexanediol . These pathways rely on CoA-dependent elongation enzymes or analogues enzymes associated with the carbon storage pathways from polyhydroxyalkanoate accumulating bacteria .
特性
IUPAC Name |
6-hydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFTWHJPEMPAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187665 | |
| Record name | Hexanal, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34067-76-0 | |
| Record name | Hexanal, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034067760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanal, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxyhexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-hydroxyhexanal in the context of bio-based adipic acid production?
A1: this compound (ALD) is a key intermediate in the multi-step oxidation of 1,6-hexanediol (HDO) to adipic acid (AA). [] HDO, derived from renewable resources like lignocellulosic biomass, can be catalytically converted to AA via a pathway involving sequential oxidation steps. [] In this pathway, this compound represents a crucial stage as it undergoes further oxidation to 6-hydroxyhexanoic acid, then to 6-oxohexanoic acid, and finally to the desired product, adipic acid. [] This process offers a promising alternative to the traditional petroleum-based synthesis of adipic acid, a vital monomer in the production of nylon 6,6 and polyurethanes. []
Q2: Are there any alternative routes to produce 1,6-hexanediol, the precursor to this compound, from renewable sources?
A2: Yes, besides being derived from lignocellulosic biomass, research highlights the synthesis of 1,6-hexanediol from other renewable starting materials. For instance, 5-hydroxymethylfurfural (HMF) can be converted to 1,6-hexanediol. [] Additionally, tetrahydropyran-2-methanol (THP2M) presents another renewable building block that can be transformed into 1,6-hexanediol through a three-step process involving dehydration, hydration, and hydrogenation reactions. [] These alternative routes highlight the versatility in obtaining 1,6-hexanediol from renewable sources, further supporting the development of sustainable pathways to this compound and ultimately, bio-based adipic acid.
Q3: What catalytic systems have shown promise in the oxidation of 1,6-hexanediol to adipic acid via this compound?
A3: Research indicates that bimetallic catalysts, specifically Au-Pt and Au-Pd supported on zirconia (ZrO2), exhibit excellent catalytic activity for the oxidation of 1,6-hexanediol to adipic acid in water, without requiring the addition of a base. [] These catalysts promote the sequential oxidation of 1,6-hexanediol through the intermediate this compound to ultimately yield adipic acid. [] The performance of these bimetallic catalysts is significantly superior to their monometallic counterparts (Pt/ZrO2, Au/ZrO2, Pd/ZrO2) in this reaction. [] Furthermore, optimizing the composition of these catalysts by adjusting the Au/Pt or Au/Pd molar ratio to approximately 1 has been shown to maximize the yield of adipic acid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)
![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)






![2-chloro-N-[4-(2-chloro-acetylamino)-butyl]acetamide](/img/structure/B3051424.png)
![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)
